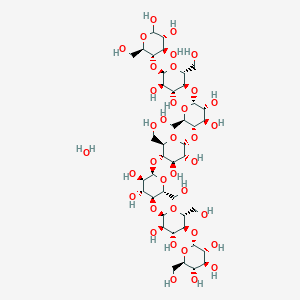

Maltoheptaose hydrate 90

Description

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O36.H2O/c43-1-8-15(50)16(51)24(59)37(67-8)74-31-10(3-45)69-39(26(61)18(31)53)76-33-12(5-47)71-41(28(63)20(33)55)78-35-14(7-49)72-42(29(64)22(35)57)77-34-13(6-48)70-40(27(62)21(34)56)75-32-11(4-46)68-38(25(60)19(32)54)73-30-9(2-44)66-36(65)23(58)17(30)52;/h8-65H,1-7H2;1H2/t8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36?,37-,38-,39-,40-,41-,42-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBUKDCVGFUMISC-VPMWRFTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](OC([C@@H]([C@H]7O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H74O37 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583490 | |

| Record name | alpha-D-Glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1171.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207511-07-7 | |

| Record name | alpha-D-Glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for Maltoheptaose Hydrate 90 and Its Derivatives

Enzymatic Synthesis Approaches

Enzymatic methods for producing maltoheptaose (B131047) primarily rely on the catalytic activities of specific glycoside hydrolases and transferases. These enzymes manipulate larger polysaccharides or smaller oligosaccharides to yield maltoheptaose with high purity.

Dual-Enzyme Cascade Reactions for Non-Reducing Maltoheptaose Synthesis

One-pot, multi-enzymatic cascade reactions offer significant advantages for synthesis, including reduced processing time, lower costs, and the ability to drive unfavorable reactions to completion. researchgate.net This approach has been successfully applied to the synthesis of non-reducing maltoheptaose (N-G7). A dual-enzyme system using cyclodextrinase (CDase) from Bacillus sphaericus and maltooligosyltrehalose synthase (MTSase) from Arthrobacter sp. Q36 has been developed. ntou.edu.tw

In this cascade, CDase first hydrolyzes a substrate like β-cyclodextrin to produce maltoheptaose. Subsequently, MTSase acts on the maltoheptaose to synthesize the non-reducing form. ntou.edu.tw Research has shown that the simultaneous addition of both enzymes into the reaction vessel results in a higher conversion efficiency compared to sequential addition, indicating a synergistic mechanism between the two enzymes. ntou.edu.tw This one-pot synthesis method demonstrates great potential for the efficient production of N-G7 for applications in the food industry. ntou.edu.tw

Glucanotransferase-Based Synthesis of Maltoheptaose and Related Polysaccharides

Glucanotransferases are a class of enzymes that catalyze the transfer of α-1,4-glucan moieties from a donor molecule to an acceptor. mdpi.comnih.gov This class includes enzymes such as 4-α-glucanotransferases (amylomaltases) and cyclodextrin (B1172386) glucanotransferases (CGTases), which are involved in the synthesis and modification of various polysaccharides. oup.comnih.gov These enzymes can perform disproportionation reactions, where a single maltooligosaccharide species is converted into a mixture of shorter and longer maltooligosaccharides, including maltoheptaose. biorxiv.org For instance, the activity of a 4,6-α-glucanotransferase (GTFB) on maltoheptaose has been shown to produce compounds both smaller and larger than the initial substrate. wur.nl

The enzyme 4-α-glucanotransferase (EC 2.4.1.25), also known as D-enzyme or amylomaltase, plays a direct role in maltoheptaose formation. mdpi.comnih.gov These enzymes catalyze the transfer of a glucosyl or maltosyl unit from one maltooligosaccharide to another. nih.gov For example, the 4-α-glucanotransferase AcbQ from Actinoplanes sp. can utilize maltotriose (B133400) as a substrate. mdpi.com In this reaction, a maltosyl moiety is transferred from one maltotriose molecule to another, forming maltopentaose (B1148383) and releasing glucose. The newly formed maltopentaose can then serve as an acceptor for another maltosyl unit, resulting in the formation of maltoheptaose. mdpi.com Similarly, the 4-α-glucanotransferase MalQ from Saccharophagus degradans shows activity on various polysaccharides ranging from maltotriose to maltoheptaose. oup.com This disproportionating activity is a key mechanism for the enzymatic synthesis of maltoheptaose from smaller, more readily available maltooligosaccharides.

Table 3: Substrate Preference of 4-α-Glucanotransferase AcbQ This table shows the initial velocity of the AcbQ enzyme with different α-1,4-glucans, highlighting its preference for maltotriose, the precursor for maltopentaose and subsequent maltoheptaose formation.

| Substrate (α-1,4-glucans) | Initial Velocity of Glucose Formation (µM min-1) |

| Maltose (B56501) (G2) | ~0.3 |

| Maltotriose (G3) | ~21.3 |

| Maltotetraose (B33255) (G4) | ~0.7 |

| Maltohexaose (G6) | Low |

Data adapted from the biochemical characterization of AcbQ. mdpi.com

Directed Modification via 4,6-α-Glucanotransferase (GTFB)

The enzyme 4,6-α-glucanotransferase (GTFB), a member of the glycoside hydrolase 70 (GH70) family, offers a sophisticated method for the directed modification of maltooligosaccharides such as maltoheptaose. nih.gov This enzyme is capable of cleaving α-1,4-glycosidic linkages and synthesizing new α-1,6 and α-1,4 linkages, effectively disproportionating maltooligosaccharides into a series of novel, elongated non-branched gluco-oligosaccharides. nih.govnih.gov

When maltoheptaose is used as a substrate for GTFB, the enzyme catalyzes a transglycosylation reaction, leading to the formation of isomalto/malto-polysaccharides (IMMPs). nih.gov The resulting products are a mixture of linear oligosaccharides with varying degrees of polymerization and a higher proportion of α-1,6 glycosidic bonds. nih.gov Research has shown that the percentage of α-1,6 linkages increases with the degree of polymerization. nih.gov

| Substrate | Enzyme | Key Activity | Products | Reference |

| Maltoheptaose | 4,6-α-Glucanotransferase (GTFB) | Disproportionating (cleavage of α-1,4 and synthesis of α-1,6 and α-1,4 linkages) | Linear isomalto/malto-polysaccharides with an increased percentage of α-1,6 glycosidic bonds | nih.govnih.gov |

In Vitro and In Vivo Enzymatic Production Systems for Maltoheptaose Hydrate (B1144303) 90

The enzymatic production of maltoheptaose often utilizes cyclodextrins as a starting material. ntou.edu.twntou.edu.tw Cyclomaltodextrinase (CDase) is a key enzyme that efficiently hydrolyzes cyclodextrins to produce linear maltooligosaccharides, including maltoheptaose. ntou.edu.twntou.edu.tw

One effective in vitro method involves a one-pot cascade reaction catalyzed by two enzymes: cyclodextrin glucotransferase (CGTase) and cyclomaltodextrinase (CDase). ntou.edu.tw In this system, CGTase first converts starch into cyclodextrins, which are then sequentially hydrolyzed by CDase to yield maltoheptaose. Studies have demonstrated that the sequential addition of these enzymes can result in a significantly higher conversion rate compared to simultaneous addition. ntou.edu.tw For instance, a dual-enzyme system using cyclodextrin glucotransferase from Gracilibacillus alcaliphilus (GaCGT) and cyclomaltodextrinase from Bacillus sphaericus (BsCD) showed optimal production at pH 7.0 and 30°C. ntou.edu.tw

Another in vitro approach for producing a non-reducing maltoheptaose derivative involves the simultaneous action of CDase from Bacillus sphaericus and maltooligosyltrehalose synthase (MTSase) from Arthrobacter sp. ntou.edu.tw This one-pot synthesis can achieve a high yield of non-reducing maltoheptaose. ntou.edu.tw

| Enzyme System | Substrate | Key Features | Optimal Conditions | Product | Reference |

| Cyclodextrin Glucotransferase (GaCGT) & Cyclomaltodextrinase (BsCD) | Starch | One-pot cascade reaction, sequential enzyme addition | pH 7.0, 30°C | Maltoheptaose | ntou.edu.tw |

| Cyclodextrinase (CDase) & Maltooligosyltrehalose Synthase (MTSase) | Cyclodextrins | One-pot synthesis, simultaneous enzyme addition | pH 7.0, 40°C | Non-reducing maltoheptaose | ntou.edu.tw |

Chemical Synthesis Methodologies for Maltoheptaose Derivatives

Chemical synthesis provides a powerful route to maltoheptaose derivatives with precise structural modifications that may not be achievable through enzymatic methods.

Cyclomaltoheptaose (β-cyclodextrin) serves as a readily available and structurally well-defined precursor for the synthesis of uniformly modified maltoheptaose derivatives. researchgate.netresearchgate.net The synthesis of these derivatives often involves the acetolysis of per-C-6-modified β-cyclodextrin. researchgate.netresearchgate.net This method allows for the preparation of various heptadeoxy-6(I-VII)-halo, -azido, and other thio-maltoheptaose derivatives. researchgate.netresearchgate.net

The regioselective modification of cyclomaltoheptaose is a key challenge. nih.gov For instance, regioselective allylation of the hydroxyl groups at the 2 and 6 positions of β-cyclodextrin has been achieved, providing a pathway to per(2,6-di-O-hydroxypropyl-3-O-methyl)-β-cyclodextrin. nih.gov Another example is the regioselective monoacylation at the C-2 secondary hydroxyl groups of cyclomaltoheptaose, which can be catalyzed by alkaline protease in nonaqueous media. nih.gov

A major hurdle in the chemical synthesis of oligosaccharides, including maltoheptaose, is the stereoselective formation of glycosidic linkages. rsc.orgnih.gov The complexity arises from the need to control the configuration (α or β) at the anomeric center during the coupling of monosaccharide units. rsc.orgbeilstein-journals.org

The formation of 1,2-cis glycosidic linkages is particularly challenging. rsc.orgnih.gov The stereochemical outcome of a glycosylation reaction is influenced by several factors, including the nature of the protecting groups on the glycosyl donor and acceptor, the choice of promoter, solvent, and reaction temperature. rsc.org For example, a participating protecting group at the C-2 position of the glycosyl donor can provide anchimeric assistance to favor the formation of a 1,2-trans glycosidic linkage. nih.gov

The synthesis of complex maltoheptaose derivatives necessitates a sophisticated protective group strategy to differentiate the numerous hydroxyl groups. academie-sciences.frwiley-vch.deuniversiteitleiden.nl Protecting groups not only mask reactive functionalities but also influence the reactivity of the carbohydrate building blocks and the stereochemical outcome of glycosylation reactions. academie-sciences.frnih.gov

An effective strategy involves the use of both "permanent" and "temporary" protecting groups. wiley-vch.de Benzyl ethers are commonly used as permanent protecting groups due to their stability under a wide range of reaction conditions, while silyl (B83357) ethers and various esters can serve as temporary protecting groups. wiley-vch.denih.gov The choice of protecting groups is critical for achieving regioselective modifications and for controlling the stereoselectivity of glycosidic bond formation. academie-sciences.frnih.gov For instance, an acyl group at the C-2 position of a glycosyl donor can direct the formation of a 1,2-trans glycosidic bond through neighboring group participation. academie-sciences.fr

Bioconjugation and Polymerization for Maltoheptaose-Based Materials

Maltoheptaose can be incorporated into larger structures through bioconjugation and polymerization to create novel materials with tailored properties.

Maltoheptaose-functionalized polymers, such as poly(styrene)-block-maltoheptaose (PS-b-MH), have been synthesized and utilized in nanotechnology. mdpi.comdiva-portal.org These block copolymers can self-assemble into well-defined nanostructures, which can be used as templates for pattern transfer in the fabrication of high-density applications like transistors. mdpi.comdiva-portal.org The maltoheptaose block can be selectively infiltrated with inorganic materials to create etch masks for sub-10 nm pattern transfer. mdpi.com

Furthermore, maltoheptaose can be used as a primer in enzymatic polymerization. For example, maltoheptaose-functionalized poly(tetrahydrofuran) has been used as a primer-guest conjugate in the vine-twining polymerization of amylose, leading to the formation of amylose-polyether inclusion supramolecular polymers. semanticscholar.org Additionally, block copolymers of maltoheptaose and poly(ε-caprolactone) (MH-b-PCL) have been shown to self-assemble in aqueous media to form carbohydrate-decorated nanoparticles with tunable morphologies and sizes. fao.org

| Polymer System | Synthetic Approach | Application | Reference |

| Poly(styrene)-block-maltoheptaose (PS-b-MH) | Block copolymer synthesis | Nanofabrication, sub-10 nm pattern transfer | mdpi.comdiva-portal.org |

| Amylose-polyether inclusion supramolecular polymers | Vine-twining polymerization with maltoheptaose-functionalized primer | Supramolecular chemistry | semanticscholar.org |

| Maltoheptaose-block-poly(ε-caprolactone) (MH-b-PCL) | Block copolymer synthesis and self-assembly | Carbohydrate-decorated nanoparticles | fao.org |

Synthesis of Amphiphilic Block Copolymers with Maltoheptaose Segments

Amphiphilic block copolymers containing a hydrophilic maltoheptaose segment and a hydrophobic synthetic polymer block are of particular interest due to their ability to self-assemble into various nanostructures in aqueous environments. These structures have potential applications in areas such as drug delivery and bio-imaging.

A prominent method for synthesizing maltoheptaose-containing block copolymers is the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone (CL), initiated from a functionalized maltoheptaose macroinitiator. In a typical synthesis, peracetylated maltoheptaose with a free hydroxyl group at the reducing end is used to initiate the ROP of ε-caprolactone in the presence of a catalyst like stannous octoate. This process yields a well-defined maltoheptaose-block-poly(ε-caprolactone) (MH-b-PCL) diblock copolymer. The hydrophobic PCL block length can be controlled by adjusting the monomer-to-initiator ratio.

A variety of MH-b-PCL architectures have been synthesized, including linear AB-type diblock copolymers with varying PCL molecular weights, as well as more complex structures like ABy-type, A2B2-type, and AxB-type miktoarm star polymers. These complex architectures are often achieved through a combination of living ring-opening polymerization and click reactions.

| Copolymer Architecture | Description | Synthesis Method |

| Linear AB-type | A linear chain with one maltoheptaose block and one poly(ε-caprolactone) block. | ROP of ε-caprolactone initiated by maltoheptaose. |

| ABy-type | One maltoheptaose block connected to multiple poly(ε-caprolactone) arms. | Combination of ROP and click chemistry. |

| A2B2-type | Two maltoheptaose blocks and two poly(ε-caprolactone) blocks. | Combination of ROP and click chemistry. |

| AxB-type Miktoarm Star | Multiple maltoheptaose arms connected to a single poly(ε-caprolactone) block. | Combination of ROP and click chemistry. |

This table summarizes different architectures of maltoheptaose-block-poly(ε-caprolactone) copolymers.

The amphiphilic nature of maltoheptaose-containing block copolymers drives their self-assembly in aqueous solutions to form various nanostructures, shielding the hydrophobic block from the aqueous environment. The morphology of these self-assembled structures is influenced by factors such as the block copolymer composition, molecular weight, and the method of preparation.

For instance, MH-b-PCL diblock copolymers self-assemble into core-shell micellar nanoparticles in aqueous media, with the PCL forming the core and the maltoheptaose forming the corona. The size of these micelles can be tuned by varying the length of the hydrophobic PCL block. Studies have shown that linear MH-b-PCLs can form regular core-shell micelles with hydrodynamic radii ranging from 17 to 43 nm. nih.gov More complex architectures, such as MH-b-(PCL)2 and MH-b-(PCL)3, tend to form larger compound micelles. nih.gov

The nanoprecipitation method is commonly employed to induce self-assembly. This involves dissolving the block copolymer in a water-miscible organic solvent and then adding this solution to water, followed by the removal of the organic solvent. Dynamic light scattering (DLS) and transmission electron microscopy (TEM) are key techniques used to characterize the size and morphology of the resulting nanoparticles.

| Copolymer | Hydrophobic Block Molecular Weight | Hydrodynamic Radius (Rh) of Micelles |

| MH-b-PCL | 2,500 g/mol | 17 nm |

| MH-b-PCL | 3,300 g/mol | 21 nm |

| MH-b-PCL | 5,000 g/mol | 28 nm |

| MH-b-PCL | 10,000 g/mol | 43 nm |

This table presents the effect of poly(ε-caprolactone) block length on the size of self-assembled micelles for linear MH-b-PCL copolymers. nih.gov

Reductive Alkylation for Oligosaccharide Grafting on Nanomaterials

Reductive alkylation, also known as reductive amination, is a versatile method for covalently attaching molecules with reducing sugar moieties, such as maltoheptaose, to amine-functionalized surfaces of nanomaterials. This technique provides a stable linkage between the oligosaccharide and the nanoparticle surface.

The process typically involves two main steps. First, the aldehyde group at the reducing end of the maltoheptaose reacts with a primary amine on the surface of the nanomaterial to form a Schiff base (an imine). In the second step, this imine is reduced to a stable secondary amine linkage using a mild reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride. This two-step, one-pot reaction is efficient and can be carried out under aqueous conditions, which is advantageous for biological molecules.

While this is a well-established method for the immobilization of oligosaccharides, specific detailed research on the grafting of maltoheptaose onto nanomaterials via reductive alkylation is not extensively documented in the available literature. However, the general principles are widely applicable to various oligosaccharides and amine-functionalized nanomaterials, including silica (B1680970) nanoparticles, magnetic nanoparticles, and quantum dots. The successful grafting can be confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) to identify the characteristic chemical bonds formed.

Development of Maltoheptaose-Derived Glycopolymers

Glycopolymers are synthetic polymers with pendant carbohydrate moieties. Maltoheptaose-derived glycopolymers are of interest for their potential to mimic the multivalent presentation of carbohydrates on cell surfaces, which is crucial for many biological recognition processes.

Radical polymerization is a common and robust method for the synthesis of glycopolymer scaffolds. This typically involves the polymerization of a vinyl monomer that has been functionalized with a maltoheptaose unit. For instance, a methacrylate (B99206) monomer bearing a peracetylated maltoheptaose pendant group can be synthesized and subsequently polymerized. Following polymerization, the acetyl protecting groups are removed to yield the final water-soluble glycopolymer.

One reported synthesis involves the polymerization of a peracetylated maltoheptaose monomer followed by deacetylation and sulfation. nih.gov The resulting sulfated maltoheptaose-derived methacrylate polymers have been investigated for their biological activity. nih.gov Controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, offer the advantage of producing glycopolymers with well-defined molecular weights and low polydispersity, which is crucial for structure-property relationship studies.

The biological function of maltoheptaose-derived glycopolymers, particularly their interaction with carbohydrate-binding proteins (lectins), can be finely tuned by manipulating their structural features. Key parameters that influence these interactions include:

Glycan Density: The spacing of the maltoheptaose units along the polymer backbone can significantly impact the avidity of lectin binding. A higher density of pendant sugars can lead to stronger multivalent interactions.

Linker Arm: The chemical structure and length of the spacer connecting the maltoheptaose to the polymer backbone can affect the accessibility of the carbohydrate for lectin binding.

Polymer Architecture: Linear, branched, or star-shaped glycopolymer architectures can present the maltoheptaose units in different spatial arrangements, leading to varied biological responses.

Advanced Analytical Characterization and Structural Elucidation of Maltoheptaose Hydrate 90

Spectroscopic Techniques for Maltoheptaose (B131047) Analysis

The precise structural characterization of complex carbohydrates such as maltoheptaose hydrate (B1144303) is fundamental to understanding its function and properties. Spectroscopic techniques are powerful tools for elucidating the detailed molecular architecture, including the sequence of monosaccharide units, the nature of glycosidic linkages, and the three-dimensional conformation in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most informative methods for the structural analysis of oligosaccharides in a solution state. unina.it It provides detailed insights into the covalent and conformational structure of molecules. unina.it For complex molecules like maltoheptaose, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required for a complete structural assignment. unina.itunimo.it

In aqueous solutions, the conformation of maltoheptaose is influenced by intramolecular hydrogen bonds. nih.gov These interactions can be studied by analyzing the chemical shifts of the hydroxyl protons. nih.govresearchgate.net For instance, the anomeric configuration can influence the interaction between O(2')H and O(3')H hydroxyl groups, which is observable through distinct NMR signals and coupling constants. nih.gov A cross-peak in a Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum can indicate chemical exchange between hydroxyl protons, further confirming their spatial proximity and interaction. nih.govresearchgate.net

The study of maltoheptaose as a linear analog of β-cyclodextrin reveals specific details about its hydroxyl protons. The O(2'')H of the terminal non-reducing sugar has a chemical shift very similar to that of O(2')Hα in maltose (B56501), while the O(2')H of the residue linked to the reducing end has a shift similar to that of O(2')H(β) in maltose. acs.orgacs.org These observations help in assigning specific conformations and understanding the molecular interactions that stabilize the structure in solution. acs.orgacs.org

Due to the significant overlap of proton signals in the 1D 1H NMR spectrum of a large oligosaccharide like maltoheptaose, 2D NMR techniques are essential for complete structural assignment. unina.it These methods spread the NMR information across two dimensions, greatly enhancing resolution. nih.gov

A standard approach involves several types of 2D experiments:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons (3JHH coupling). This allows for the tracing of proton connectivity within each glucose residue. nih.gov A Double-Quantum Filtered COSY (DQF-COSY) can be used to reveal fine details, such as the presence of distinct signals for different anomeric forms. acs.org

Total Correlation Spectroscopy (TOCSY): A TOCSY experiment establishes correlations between all protons within a single spin system (i.e., within a single monosaccharide residue). unina.it Starting from the well-resolved anomeric proton signal, one can typically identify all the other proton signals belonging to that specific glucose unit.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. nih.govacs.org It helps to create CH "jigsaw pieces" for each residue. nih.govacs.org

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range correlations between protons and carbons (typically over two or three bonds). This is crucial for determining the glycosidic linkages by observing correlations between the anomeric proton (H-1) of one residue and the carbon at the linkage position (e.g., C-4) of the adjacent residue. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) or ROESY: These experiments identify protons that are close in space, regardless of whether they are connected through bonds. unina.it This information is vital for determining the three-dimensional conformation and the sequence of residues by observing through-space interactions across the glycosidic linkage. unina.it

By combining the information from these experiments, a complete and unambiguous assignment of all 1H and 13C resonances in the maltoheptaose molecule can be achieved, defining its covalent structure and providing insights into its preferred conformation. acs.org

While NMR studies of carbohydrates are often conducted in deuterium (B1214612) oxide (D₂O), which causes the hydroxyl (-OH) protons to be exchanged for deuterium and become invisible, studying them in aqueous solutions (H₂O/D₂O mixtures) provides direct and valuable information. nih.gov The hydroxyl protons are excellent probes for hydrogen bonding, which plays a critical role in the structure and stability of oligosaccharides. nih.govacs.orgacs.org

The chemical shifts, temperature coefficients, and exchange rates of hydroxyl protons can be measured to monitor the existence of hydrogen bonds. nih.govacs.orgacs.org A downfield chemical shift, a small temperature coefficient, and a slow exchange rate for a hydroxyl proton are indicative of its involvement in a hydrogen bond. nih.govacs.org

In a study of maltoheptaose and related cyclodextrins in aqueous solutions, the 1H NMR chemical shifts of the hydroxy protons were measured. acs.orgacs.org The data provides a basis for understanding the hydrogen-bonding patterns in the linear oligosaccharide. acs.orgacs.org

Table 1: 1H NMR Chemical Shifts (δ, ppm) of Select Hydroxyl Protons in Maltoheptaose and Maltose in Aqueous Solution acs.orgacs.org

| Proton | Maltoheptaose (δ, ppm) | Maltose (δ, ppm) |

| O(2'')H (non-reducing end) | 6.376 | 6.365 (α-anomer) |

| O(2')H (linked to reducing end) | 6.405 | 6.412 (β-anomer) |

| O(3)H (reducing β-D-glucose) | Not specified for maltoheptaose | Exchange cross-peak with O(2')H |

Note: The table presents selected data for comparative purposes. The original research provides more extensive assignments.

This direct observation of hydroxyl protons allows for a more refined analysis of the conformational preferences and intermolecular interactions of maltoheptaose in a biologically relevant aqueous environment. acs.orgacs.org

O-methylation is a common chemical modification of carbohydrates that can significantly alter their physical and biological properties. Investigating the effects of methylation on the structure and dynamics of maltoheptaose provides insight into how such modifications influence carbohydrate behavior. O-methylation disrupts the intricate network of hydrogen bonds present in the native carbohydrate. nih.gov This disruption can lead to changes in solubility, conformation, and interaction with other molecules. nih.govacs.org

NMR spectroscopy, in conjunction with molecular dynamics (MD) simulations, is a powerful approach to study these effects. nih.govacs.orgresearchgate.net By comparing the NMR spectra of methylated and unmethylated oligosaccharides, researchers can pinpoint structural changes. For example, methylation at a specific hydroxyl group prevents it from acting as a hydrogen bond donor, which can alter the local conformation. nih.gov These changes are reflected in the chemical shifts and coupling constants of nearby protons. nih.gov

While specific studies on O-methylated maltoheptaose are not detailed in the provided search results, the principles derived from studies on other carbohydrates like methylcellulose (B11928114) and cellooligomers are directly applicable. nih.govacs.org MD simulations can complement experimental NMR data by providing a dynamic, atomistic view of how methylation affects conformational flexibility and solvation properties. acs.orgnih.govaps.org For instance, simulations can quantify changes in the rotational freedom around glycosidic bonds and the distribution of rotamer populations of exocyclic groups upon methylation. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a vital analytical technique for carbohydrate analysis, providing information on molecular weight, composition, and sequence. nih.gov For maltoheptaose, MS can confirm its purity and molecular mass (1152.99 g/mol for the anhydrous form). Advanced MS techniques, particularly tandem mass spectrometry (MS/MS), are used for detailed structural elucidation. researchgate.net

Common ionization techniques for oligosaccharides include Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI). nih.govnih.gov Derivatization, such as permethylation, is often employed to improve ionization efficiency and produce more predictable fragmentation patterns. researchgate.netnih.gov

In a tandem MS experiment, the protonated or deprotonated maltoheptaose molecule (or a derivatized version) is isolated and then fragmented through collision-induced dissociation (CID). nih.gov The resulting fragment ions provide structural information. The fragmentation of oligosaccharides typically occurs via cleavage of the glycosidic bonds, leading to two main series of fragment ions: B- and Y-type ions (cleavage with the charge retained on the non-reducing and reducing end, respectively) and C- and Z-type ions (cleavage with the charge retained on the non-reducing and reducing end, respectively, accompanied by a hydrogen rearrangement). researchgate.net Cross-ring cleavages (A- and X-type ions) can also occur, providing information about the linkage positions. researchgate.net

A study on reduced-permethylated maltoheptaose identified several series of fragment ions, allowing for its unambiguous identification. researchgate.net The presence of specific ion series and the absence of others can confirm the 1→4 linkage in the molecule. researchgate.net

Table 2: Key MS/MS Fragment Ion Types Observed for Reduced-Permethylated Maltoheptaose researchgate.net

| Ion Type | Description | Observed m/z Values (examples) |

| Y-type | Glycosidic bond cleavage, charge on reducing end | 1295.65, 1091.55, 887.45, 683.35, 479.25 |

| B-type | Glycosidic bond cleavage, charge on non-reducing end | 1261.60, 1057.50, 853.40, 649.30, 445.20 |

| Z-type | Glycosidic bond cleavage with H-rearrangement, charge on reducing end | 1277.63, 1073.54, 869.44, 665.34, 461.24 |

| C-type | Glycosidic bond cleavage with H-rearrangement, charge on non-reducing end | 1279.61, 1075.51, 871.41, 667.31, 463.21 |

Note: The m/z values correspond to the specific derivatized maltoheptaose analyzed in the study.

This detailed fragmentation analysis, often combined with chromatographic separation, makes MS a powerful tool for the definitive characterization of maltoheptaose hydrate. researchgate.netthermofisher.com

Nanopore Technology for Single-Molecule Detection of Maltoheptaose

Nanopore technology is an emerging platform for the label-free, single-molecule detection and analysis of biomolecules. nih.govinnovations-report.com This technique involves passing molecules through a nanoscale pore, and the resulting disruption in ionic current provides information about the size, shape, and conformation of the translocating molecule. nih.govchemrxiv.org

Identification of Oligosaccharide Conformation and Size

Nanopore sensing can be used to probe the conformational states of oligosaccharides. researchgate.net For instance, a cytolysin (B1578295) A (ClyA) nanopore has been used as a molecular tweezer to trap a single maltose-binding protein, allowing for the real-time monitoring of conformational changes upon binding to different maltose isomers. nih.gov This principle can be extended to the direct analysis of maltoheptaose, where its passage through a nanopore would generate a characteristic current blockade signature corresponding to its specific conformation and size. researchgate.net The duration and amplitude of the current blockade are key parameters used to characterize the molecule. mdpi.com

Differentiation of Oligomeric Maltose Isomers and Maltoheptaose

A significant challenge in oligosaccharide analysis is the differentiation of isomers, which have the same mass but differ in their structure. Nanopore technology has demonstrated the ability to discriminate between disaccharide isomers with different glycosidic linkages. nih.gov By using a modified Mycobacterium smegmatis porin A (MspA) nanopore conjugated with a phenylboronic acid adapter, it was possible to clearly distinguish between sucrose, lactose, and maltose. nih.gov This high sensitivity suggests that nanopores can be engineered to differentiate maltoheptaose from other malto-oligosaccharides and their isomers based on subtle differences in their structure that would lead to distinct ionic current signatures. nih.gov

Crystallographic Studies of Maltoheptaose and its Complexes

The primary method employed in these studies is X-ray diffraction, where a crystal of the maltoheptaose-protein complex is exposed to an X-ray beam. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, allowing for the determination of the atomic coordinates. This information reveals the precise conformation of maltoheptaose and its intricate network of interactions with the host protein.

Maltoheptaose in Complex with Cyclodextrin (B1172386) Glycosyltransferase

A significant body of crystallographic work has focused on the complex of maltoheptaose with cyclodextrin glycosyltransferase (CGTase), an enzyme responsible for producing cyclodextrins from starch. The crystal structure of Bacillus circulans strain 251 CGTase in complex with maltoheptaose has been determined to a high resolution, providing a snapshot of the substrate bound within the enzyme's active site.

In this complex, the maltoheptaose molecule adopts a helical conformation, fitting snugly into the catalytic groove of the enzyme. The structure reveals numerous hydrogen bonds and van der Waals interactions between the glucose residues of maltoheptaose and the amino acid residues of the protein. These interactions are crucial for substrate recognition, positioning, and the subsequent enzymatic reaction.

Crystallographic Data for Maltoheptaose-Cyclodextrin Glycosyltransferase Complex (PDB ID: 1EO5)

| Parameter | Value |

|---|---|

| Resolution | 2.00 Å |

| Space Group | P 21 21 21 |

| Unit Cell Dimensions | a = 116.7 Å, b = 109.7 Å, c = 67.5 Å |

| Unit Cell Angles | α = 90°, β = 90°, γ = 90° |

| R-value work | 0.167 |

| R-value free | 0.210 |

Maltoheptaose in Complex with Maltose-Binding Protein/Maltose Transporter

Another well-studied system is the complex of maltoheptaose with the maltose-binding protein (MBP), a key component of the maltose/maltodextrin (B1146171) transport system in bacteria. The crystal structure of the Escherichia coli MBP in a pre-translocation conformation bound to maltoheptaose reveals the mechanism of substrate capture and delivery to the transporter.

Within the binding pocket of MBP, maltoheptaose is held in a largely extended conformation. The structure highlights the specific hydrogen bonding and aromatic stacking interactions that contribute to the high affinity and specificity of MBP for malto-oligosaccharides. This structural information is vital for understanding the initial steps of nutrient uptake in bacteria.

Crystallographic Data for Maltoheptaose-Maltose-Binding Protein/Maltose Transporter Complex (PDB ID: 4KHZ)

| Parameter | Value |

|---|---|

| Resolution | 2.90 Å |

| Space Group | P 1 |

| Unit Cell Dimensions | a = 76.253 Å, b = 92.221 Å, c = 117.814 Å |

| Unit Cell Angles | α = 90.73°, β = 101.68°, γ = 103.6° |

| R-value work | 0.243 |

| R-value free | 0.283 |

The detailed structural insights gained from these crystallographic studies of maltoheptaose complexes are fundamental to understanding its biological roles and interactions at a molecular level. The precise atomic coordinates and interaction geometries provide a solid foundation for computational modeling, drug design, and a deeper comprehension of carbohydrate-protein recognition.

Enzymology and Biological Roles of Maltoheptaose Hydrate 90

Substrate Specificity in Glycoside Hydrolase Research

Glycoside hydrolases are a widespread class of enzymes that catalyze the cleavage of glycosidic bonds in carbohydrates. nih.gov Maltoheptaose (B131047) is frequently employed as a model substrate to investigate the mechanisms and kinetics of these enzymes.

α-Amylases are endo-acting enzymes that hydrolyze internal α-1,4-glucosidic linkages in starch and related polysaccharides. nih.gov Beyond hydrolysis, many α-amylases also exhibit transglycosylation activity, where a glycosyl moiety is transferred from a donor to an acceptor molecule.

Maltoheptaose is an effective donor substrate in studies of α-amylase transglycosylation. For instance, the maltohexaose-forming amylase from Klebsiella pneumoniae can efficiently transfer a glycosyl unit from maltoheptaose to an acceptor like p-nitrophenyl α-glucoside. jst.go.jp This reaction specifically yields p-nitrophenyl α-maltoheptaoside, a useful substrate for assaying human amylase. jst.go.jp The thermostable α-amylase from Thermotoga maritima (TmAmyA) also demonstrates considerable transglycosylation activity with maltoheptaose as a substrate. nih.gov

Research has shown that the reaction conditions, such as the presence of organic solvents like methanol (B129727), can significantly influence the yield of transglycosylation products. jst.go.jp The use of an aqueous methanol system not only improves the solubility of certain acceptors but also substantially increases the formation of the desired transglycosylation product. jst.go.jp

Maltodextrin (B1146171) phosphorylase (MalP) is an enzyme that catalyzes the phosphorolysis of α-1,4-glycosidic bonds in maltodextrins, releasing glucose-1-phosphate from the non-reducing end. wikipedia.org This enzyme plays a key role in the metabolism of maltodextrins in organisms like Escherichia coli. wikipedia.orgdrugbank.com MalP exhibits a higher affinity for linear oligosaccharides like maltoheptaose compared to branched polysaccharides. wikipedia.org

Table 1: General Properties of E. coli Maltodextrin Phosphorylase

| Property | Value | Reference |

|---|---|---|

| EC Number | 2.4.1.1 | wikipedia.org |

| Subunit Mass | ~90 kDa | wikipedia.orgnih.gov |

| Active Form | Dimer | wikipedia.orgnih.gov |

| Cofactor | Pyridoxal (B1214274) 5'-phosphate | wikipedia.orgnih.gov |

| Regulation | Non-allosteric | wikipedia.org |

The catalytic activity of maltodextrin phosphorylase is influenced by both temperature and pH. Studies on the thermal denaturation of MalP from E. coli have revealed that small structural transitions and reversible inactivation begin to occur at approximately 45°C. nih.gov Aggregation and irreversible inactivation follow at this temperature. nih.gov However, the melting of the secondary structure occurs at a much higher temperature, around 58°C for the soluble enzyme. nih.gov Site-specific mutations, such as the Asn-133 to Ala substitution, can increase the thermal stability of the enzyme by about 15°C. nih.gov

The pH dependence of the kinetic parameters of MalP has also been a subject of investigation, highlighting the importance of the hydrogen-ion concentration for its catalytic function. nih.gov

4-α-Glucanotransferases (EC 2.4.1.25), also known as disproportionating enzymes or amylomaltases, catalyze the transfer of a segment of an α-1,4-glucan to a new position in an acceptor carbohydrate. nih.govnih.gov Maltoheptaose is utilized as a substrate to characterize the activity of these enzymes.

For example, a novel 4,6-α-glucanotransferase (GTFB) from Lactobacillus reuteri demonstrates disproportionating activity on maltoheptaose, cleaving α-1,4 linkages and forming new α-1,6 and α-1,4 glycosidic bonds. nih.gov This results in the formation of both smaller and larger oligosaccharides from the initial maltoheptaose substrate. wur.nl Similarly, the 4-α-glucanotransferase DPE2, which is essential for maltose (B56501) metabolism in plants, can act on malto-oligosaccharides. nih.gov While DPE1 primarily acts on maltotriose (B133400), the activity of related enzymes with larger substrates like maltoheptaose is crucial for understanding their biological roles. nih.gov

Table 2: Activity of 4,6-α-Glucanotransferase (GTFB) on Maltoheptaose

| Activity Type | Linkages Cleaved | Linkages Formed | Product Characteristics | Reference |

|---|---|---|---|---|

| Disproportionating | α-1,4 | α-1,6 and α-1,4 | Smaller and larger oligosaccharides | nih.govwur.nl |

| Polymerizing | α-1,6 | Elongated linear α-glucans | wur.nl |

Maltoheptaose serves as a model substrate in various enzymatic hydrolysis studies to elucidate the action patterns of different amylolytic enzymes. lu.se For instance, the hydrolysis of maltoheptaose by β-amylase from different sources can be used to assess the purity of the enzyme preparation. researchgate.net Pure β-amylase is expected to hydrolyze maltoheptaose to produce maltose and maltotriose in a 2:1 ratio. researchgate.net

The use of advanced analytical techniques, such as high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD), allows for the detailed analysis of the hydrolysis products of maltoheptaose. lu.seresearchgate.net This enables researchers to characterize the specificities of enzymes like α-amylase and glucoamylase and to monitor the conversion efficiency of the substrate under various conditions, including pH, temperature, and flow rate in microreactor systems. lu.se

Activity with Maltodextrin Phosphorylase (MalP)

Enzyme Modulation and Inhibition Studies Involving Maltoheptaose Hydrate (B1144303) 90

Glycogen (B147801) phosphorylase, a key enzyme in the regulation of glycogenolysis, exists in two primary forms: the highly active phosphorylated form, phosphorylase a, and the less active dephosphorylated form, phosphorylase b. nih.govwikipedia.org The activity of phosphorylase b is allosterically regulated, being activated by AMP and inhibited by ATP and glucose 6-phosphate. wikipedia.orgresearchgate.net This regulation allows the enzyme to respond to the energy status of the cell. wikipedia.org An increase in AMP levels, indicative of a low energy state, promotes the transition of phosphorylase b from its inactive T (tense) state to the active R (relaxed) state. wikipedia.org

While maltoheptaose is a maltooligosaccharide and a component of glycogen, it functions as a substrate for the active form of the enzyme, phosphorylase a, rather than as an allosteric activator of phosphorylase b. The enzyme catalyzes the phosphorolytic cleavage of α-1,4 glycosidic bonds from the non-reducing ends of glycogen, releasing glucose-1-phosphate. nih.gov The catalytic site of glycogen phosphorylase can accommodate maltooligosaccharides, and studies have utilized small oligosaccharides to investigate substrate recognition at this site. nih.gov However, the primary mechanism for the activation of phosphorylase b from its inactive state involves the binding of allosteric effectors like AMP to a distinct nucleotide-binding site, not the binding of oligosaccharide substrates. wikipedia.orgnih.gov

Contrary to functioning as an inhibitor, research indicates that maltoheptaose acts as a substrate for porcine pancreatic α-amylase (PPA). A study investigating the effects of pressure on the hydrolysis of maltoheptaose by PPA demonstrated that the enzyme actively breaks down this oligosaccharide into smaller units. acs.org The initial products of this enzymatic reaction include maltose (G2), maltotriose (G3), maltotetraose (B33255) (G4), and maltopentaose (B1148383) (G5). acs.org

The study observed that moderate pressure (up to 100 MPa) could accelerate the initial rates of hydrolysis. acs.org These findings clearly establish an enzyme-substrate relationship, where maltoheptaose binds to the active site of PPA and undergoes catalytic hydrolysis. This is in contrast to inhibitory molecules which would be expected to decrease the enzyme's catalytic activity. While other maltooligosaccharides like maltose and maltotriose have been shown to act as inhibitors of PPA under certain conditions, maltoheptaose is primarily characterized by its role as a substrate for this enzyme. nih.govnih.gov

| Substrate | Enzyme | Initial Hydrolysis Products |

|---|---|---|

| Maltoheptaose (G7) | Porcine Pancreatic α-Amylase (PPA) | Maltose (G2), Maltotriose (G3), Maltotetraose (G4), Maltopentaose (G5) |

In the hyperthermophilic archaeon Thermococcus litoralis, maltoheptaose plays a significant role in maltose metabolism. This organism utilizes a pathway involving the concerted action of 4-α-glucanotransferase and maltodextrin phosphorylase (MalP) to degrade maltose and related maltodextrins. nih.govnih.govresearchgate.net Maltoheptaose serves as an effective substrate for the purified maltodextrin phosphorylase.

The enzyme exhibits high activity with maltoheptaose, along with maltopentaose and maltohexaose. nih.gov Research has determined the specific activity and Michaelis constant (K_m) for MalP with maltoheptaose as the substrate, providing quantitative insight into its metabolic efficiency. The enzyme's ability to phosphorylate maltoheptaose produces glucose-1-phosphate, which can then enter central metabolic pathways like the Embden-Meyerhof pathway for energy production. nih.govresearchgate.net The expression of this phosphorylase is induced by the presence of maltose or maltodextrins in the growth medium. researchgate.net

| Parameter | Value | Conditions |

|---|---|---|

| Specific Activity | 66 U/mg | At 98°C (Temperature for maximal activity) |

| K_m | 0.46 mM | At 60°C |

In the bacterial system of Enterococcus faecalis, maltoheptaose is a key maltooligosaccharide involved in maltodextrin catabolism. This bacterium utilizes an ATP binding cassette (ABC) transporter, specifically MdxEFG-MsmX, for the uptake of longer maltooligosaccharides, including maltotetraose up to maltoheptaose, without phosphorylation. acs.org

Once inside the cell, the catabolism of these α-1,4-linked maltooligosaccharides is initiated by the enzyme maltose-producing maltodextrin hydrolase (MmdH). acs.orgacs.org Purified MmdH acts on maltoheptaose (an odd-numbered oligosaccharide) to produce maltose and glucose. acs.org The inactivation of the gene encoding MmdH prevents the growth of E. faecalis on maltooligosaccharides ranging from maltotriose to maltoheptaose, highlighting the critical role of this enzyme and its substrate, maltoheptaose, in the organism's carbohydrate metabolism. acs.org The utilization of maltodextrins has been linked to the virulence of this nosocomial pathogen. acs.orgacs.org

| Process | Key Component(s) | Function with Maltoheptaose |

|---|---|---|

| Uptake | MdxEFG-MsmX (ABC transporter) | Transports maltoheptaose into the cell without phosphorylation. |

| Catabolism | Maltose-producing maltodextrin hydrolase (MmdH) | Hydrolyzes maltoheptaose into maltose and glucose. |

Glycosylation Processes and Glycoconjugate Research

Glycosylation is a fundamental post-translational modification where glycans (carbohydrate chains) are attached to proteins and lipids, significantly impacting their function, stability, and localization. frontiersin.org This process is carried out by a complex set of enzymes, primarily glycosyltransferases and glycosidases. frontiersin.org While maltoheptaose itself is not typically a direct substrate in glycosylation reactions that modify proteins, its structural significance makes it relevant to the broader field of glycoconjugate research.

Maltoheptaose is an oligosaccharide composed of seven α-1,4-linked glucose units, a structure that forms the backbone of larger polysaccharides like starch and glycogen. These larger molecules are central to studies of carbohydrate metabolism and the enzymes that build and degrade them. For instance, enzymes like cyclodextrin (B1172386) glycosyltransferase (CGTase), a member of the α-amylase family, can utilize maltoheptaose in studies of transglycosylation and cyclodextrin formation. taylorfrancis.com The crystal structure of CGTase in complex with maltoheptaose provides insights into the enzyme's mechanism and product specificity. taylorfrancis.com Therefore, while not a direct participant in protein glycosylation, maltoheptaose serves as a valuable tool and model compound in enzymological studies that are foundational to understanding the broader principles of carbohydrate biochemistry and glycobiology.

Research on Glycation Mechanisms

Glycation is a non-enzymatic reaction between the carbonyl group of a reducing sugar and the free amino group of a protein, lipid, or nucleic acid. This process leads to the formation of Advanced Glycation End-products (AGEs), which are implicated in the pathogenesis of various chronic diseases. As a reducing sugar, maltoheptaose possesses a free anomeric carbon that can potentially participate in glycation reactions.

While direct research on the glycation mechanisms involving maltoheptaose is limited, the fundamental principles of the Maillard reaction suggest its potential to form AGEs. The initial step would involve the condensation of the aldehyde group of the open-chain form of maltoheptaose with a free amino group, forming a Schiff base. This intermediate can then undergo rearrangement to form a more stable Amadori product. Subsequent complex reactions, including oxidation, dehydration, and condensation, could lead to the formation of a heterogeneous group of AGEs. The reactivity of maltoheptaose in glycation would likely be influenced by factors such as temperature, pH, and the concentration of reactants. The relatively larger size of maltoheptaose compared to monosaccharides like glucose may influence the rate and nature of the AGEs formed. Further research is necessary to elucidate the specific pathways and products of maltoheptaose-derived glycation and to understand its physiological and pathological significance.

Role in Cellular Recognition Processes

Cellular recognition processes are fundamental to a myriad of biological functions, including cell adhesion, signaling, and immune responses. These events are often mediated by the interaction of cell-surface carbohydrates with carbohydrate-binding proteins known as lectins. While the direct role of maltoheptaose in cellular recognition is not extensively documented, its structural motifs are relevant to these processes.

Oligosaccharides with defined structures, such as maltoheptaose, can serve as ligands for lectins. The specificity of lectin-carbohydrate binding is determined by the composition, sequence, and linkage of the sugar residues. It is plausible that specific lectins could recognize and bind to maltoheptaose or similar malto-oligosaccharides on cell surfaces or in the extracellular matrix.

One study has shown that a murine monoclonal antibody directed against glycogen, which is a polymer of α-1,4- and α-1,6-linked glucose residues, recognizes maltotriose (a three-glucose oligosaccharide) as a minimal binding epitope. ebi.ac.uk Given that maltoheptaose is a longer chain of the same repeating unit, it is conceivable that it could also be recognized by such antibodies or other carbohydrate-binding proteins. However, more specific research is required to identify and characterize lectins or other cellular receptors that bind to maltoheptaose and to understand the functional consequences of such interactions in cellular recognition.

Structural and Conformational Dynamics in Enzymatic Reactions

The interaction of maltoheptaose with enzymes provides a powerful model system for understanding the intricacies of carbohydrate-enzyme binding and catalysis. The conformational flexibility of maltoheptaose and the role of its hydration shell are critical to these processes.

Ligand Binding and Donor Site Interactions in Cyclodextrin Glycosyltransferase

Cyclodextrin glycosyltransferase (CGTase) is an enzyme that catalyzes the conversion of starch and related α-1,4-glucans into cyclodextrins. Maltoheptaose serves as a substrate for this enzyme and its binding has been extensively studied through X-ray crystallography. These studies provide detailed insights into the interactions at the enzyme's active site.

In the complex of CGTase with maltoheptaose, the oligosaccharide binds to the donor subsites of the active site. nih.gov This binding mimics a stage in the catalytic cycle where a covalent enzyme-sugar intermediate has been formed and is awaiting the binding of an acceptor molecule. nih.gov The binding of maltoheptaose induces a specific conformational state in the CGTase active site, which is distinct from the unliganded enzyme or when it is bound to other substrates. nih.gov A key feature of this conformation is the orientation of the tyrosine 195 residue, which hinders the binding of an acceptor molecule at subsite +1, suggesting an induced-fit mechanism that contributes to the high transglycosylation activity of CGTase. nih.gov

The interactions between maltoheptaose and the amino acid residues in the CGTase active site are crucial for substrate recognition and catalysis. The following table summarizes some of the key interactions observed in the crystal structure of the maltoheptaose-CGTase complex.

| Maltoheptaose Glucose Unit | Interacting CGTase Residue | Type of Interaction |

| Glucose 1 (reducing end) | Asp229 | Hydrogen bond |

| Glucose 2 | Tyr195 | van der Waals contact |

| Glucose 3 | His327 | Hydrogen bond |

| Glucose 4 | Asp328 | Hydrogen bond |

| Glucose 5 | Trp258 | van der Waals contact |

| Glucose 6 | Tyr89 | Hydrogen bond |

| Glucose 7 (non-reducing end) | Arg47 | Hydrogen bond |

This table is a simplified representation of the complex interactions and is based on published crystallographic data. The specific interactions can vary depending on the specific CGTase and the crystal structure.

Conformational Flexibility of Glycosidic Linkages in Alpha-Glucans

The α-1,4-glycosidic linkages that connect the glucose units in maltoheptaose are not rigid but possess a degree of conformational flexibility. This flexibility allows the oligosaccharide to adopt different shapes, which is critical for its ability to fit into the active sites of enzymes. The conformation of these linkages is typically described by the torsion angles phi (φ) and psi (ψ).

The preferred conformations of the glycosidic linkages in malto-oligosaccharides are influenced by a variety of factors, including steric hindrance, hydrogen bonding, and interactions with the solvent. In the context of enzyme binding, the active site of an enzyme can stabilize a specific conformation of the maltoheptaose chain that is favorable for catalysis. For instance, in the CGTase active site, the maltoheptaose molecule adopts a helical conformation to fit within the binding groove. This induced fit highlights the interplay between the inherent flexibility of the oligosaccharide and the structural constraints of the enzyme.

Computational modeling and NMR spectroscopy are valuable tools for studying the conformational dynamics of maltoheptaose in solution and when bound to proteins. These studies can provide information on the distribution of different conformations and the energy barriers between them.

Role of Water and Hydration in Enzyme Function and Carbohydrate Conformation

Water molecules play a multifaceted and indispensable role in the function of enzymes and the conformation of carbohydrates like maltoheptaose. The "hydrate" in "maltoheptaose hydrate 90" signifies the presence of associated water molecules, which are integral to its solid-state structure and influence its properties in solution.

In the context of enzyme function, water can act as a reactant (in hydrolysis reactions), a product, or a mediator of proton transfer. In the active site of an enzyme, strategically placed water molecules can form hydrogen bond networks that are critical for substrate binding and catalysis. For example, water molecules can bridge interactions between the carbohydrate substrate and amino acid residues of the enzyme.

Research Applications and Emerging Areas for Maltoheptaose Hydrate 90

Cell Biology and Metabolomics Research

Maltoheptaose (B131047) as a Carbon Source in Cell Culture

The choice of carbon source in cell culture media can significantly impact cell growth, metabolism, and the production of desired biomolecules. nih.govumn.eduresearchgate.netescholarship.org While glucose is the most commonly used carbon source, there is growing interest in using more complex carbohydrates.

In bacterial cell culture, various carbon sources, including glucose, fructose, and sucrose, have been shown to support the production of bacterial cellulose, with the efficiency of conversion varying between different bacterial strains. nih.govresearchgate.netmdpi.comtci-thaijo.orgmdpi.com Maltoheptaose, as a readily digestible oligosaccharide, could serve as an alternative carbon source. hmdb.ca Its gradual breakdown into glucose by extracellular or intracellular enzymes could provide a more sustained release of energy compared to the rapid consumption of glucose, potentially leading to more controlled growth and reduced accumulation of inhibitory byproducts like lactate.

Application in Metabolomics Studies for Understanding Carbohydrate Metabolic Pathways

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a powerful tool for understanding complex biological systems. In the context of carbohydrate metabolism, metabolomics can be used to trace the fate of different sugars and identify key metabolic pathways and regulatory points. researchgate.netnih.gov

The use of specific carbohydrate substrates is crucial for probing these pathways. Maltoheptaose, with its defined structure, can be used as a specific probe to study the activity of enzymes involved in oligosaccharide digestion and glucose uptake. For example, in studies of the gut microbiome, introducing maltoheptaose into the system and analyzing the subsequent changes in the metabolome can provide insights into which microbial species are capable of utilizing this oligosaccharide and what metabolic byproducts they produce. nih.govnih.govmdpi.com This information is valuable for understanding the complex interplay between diet, the gut microbiota, and host metabolism.

Furthermore, in cellular metabolomics, stable isotope-labeled maltoheptaose could be used to trace the flux of glucose through various metabolic pathways, such as glycolysis, the pentose phosphate pathway, and the tricarboxylic acid cycle. This would provide a detailed picture of how cells process complex carbohydrates and how these processes are altered in different physiological or pathological states.

Role in Cellular Hydration and Water Transport Mechanisms

The function and regulation of aquaporins can be complex. For instance, in mammals, the shuttling of AQP2 from intracellular vesicles to the plasma membrane in kidney cells is a key mechanism for regulating water reabsorption. nih.gov The function of some aquaporins can also be influenced by post-translational modifications, such as glycosylation. physiology.orgnih.gov Studies on AQP1 have shown that it exists in a glycosylated form, which can affect its stability and function. physiology.orgnih.gov

While the influence of oligosaccharides on the stability of certain aquaporin mutants has been noted, a direct, specific role for maltoheptaose hydrate (B1144303) 90 in modulating aquaporin function or participating directly in cellular water transport mechanisms is not extensively documented in current scientific literature. The primary mechanisms of cellular hydration are understood to be driven by osmotic gradients and the function of water-transporting proteins. nih.gov

Materials Science and Bioengineering Applications

In the fields of materials science and bioengineering, maltoheptaose is being utilized to create novel, functional materials by modifying the surface properties of natural polymers.

Surface Hydrophobization of Nanomaterials (e.g., Chitin Nanofibers) through Maltoheptaose Grafting

A significant application of maltoheptaose is its use as a primer in the surface modification of nanomaterials. Research has demonstrated a successful method for the hydrophobization of chitin nanofibers (ChNFs) by using maltoheptaose to initiate an enzymatic grafting process. In this approach, maltoheptaose is first attached to the surface of the chitin nanofibers through reductive alkylation. This maltoheptaose primer then serves as a starting point for glucan phosphorylase to catalyze the grafting of partially 2-deoxygenated (P2D-) amylose chains onto the nanofiber surface.

The result of this grafting process is a significant change in the surface properties of the chitin nanofibers, transforming them from hydrophilic to hydrophobic. The degree of hydrophobicity, measured by the water contact angle on films made from these modified nanofibers, was found to be dependent on the chain length and the unit ratio of the grafted saccharide chains. This enzymatic approach represents an environmentally low-impact method for the surface modification of natural nanomaterials, providing new functionalities for their use in applications such as reinforcing agents in polymer composites.

| Material | Modification | Water Contact Angle (°) |

| Scale-down Chitin Nanofibers (SD-ChNFs) | None | < 20 |

| SD-ChNFs | Maltoheptaose-primed P2D-amylose grafting | Up to 118 |

This table illustrates the significant increase in hydrophobicity (indicated by a higher water contact angle) of chitin nanofibers after surface modification initiated by maltoheptaose.

Development of Functional Carbohydrate-Based Materials

The successful hydrophobization of chitin nanofibers via maltoheptaose-initiated grafting is a prime example of the development of functional carbohydrate-based materials. By altering the surface chemistry of a naturally abundant and biodegradable polysaccharide like chitin, its properties can be tailored for specific, high-value applications.

These functionalized materials open possibilities for creating fully biobased composites. The modified nanofibers, with their improved dispersibility in nonpolar solvents and enhanced adhesion with hydrophobic matrices, can be integrated into bioplastics and other polymers to improve their mechanical strength and other properties. This strategy avoids harsh chemical procedures, relying on specific enzymatic reactions to build complex, functional architectures on the surface of biomaterials. The development of such materials is a key step towards more sustainable and advanced bio-nanocomposites derived from renewable resources.

Reference Standard and Analytical Tool Development

Maltoheptaose hydrate 90 serves as a crucial tool in analytical chemistry, particularly in the complex field of carbohydrate analysis.

Use as a Reference Standard for Quantifying Higher-Degree Polymerization Carbohydrates

Maltoheptaose is widely used as a reference standard for the identification and quantification of maltooligosaccharides. In analytical techniques like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or High-Performance Liquid Chromatography (HPLC) coupled with detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS), maltoheptaose serves as a known marker. nih.govthermofisher.comthermofisher.comresearchgate.netshimadzu.com

As a compound with a defined degree of polymerization (DP) of 7, it provides a reliable retention time and response factor. researchgate.netlcms.cz Analysts can build calibration curves using maltoheptaose standards to quantify its concentration in unknown samples, such as food and beverage products like beer. shimadzu.comlcms.cz Because it is part of a homologous series of maltooligosaccharides (from maltose (B56501) DP2 to higher oligosaccharides), its predictable chromatographic behavior helps in the identification of other oligosaccharides in a sample mixture. researchgate.netlcms.cz Its use is essential for the accurate characterization of the carbohydrate profile in various biological and industrial samples. shimadzu.comlcms.cz

| Analytical Technique | Purpose of Maltoheptaose | Sample Matrix Example |

| LC-MS | Quantitative Analysis Standard | Alcoholic Beverages |

| HPLC-ELSD | Qualitative & Quantitative Standard | Beer |

This table provides examples of how maltoheptaose is used as a reference standard in common analytical methods.

Utility in Dextran Ladder Preparation for Analytical Studies

In glycan analysis, a "dextran ladder" is often used as a calibration standard to normalize the retention times of separated glycans into "glucose unit" (GU) values. lcms.cz This allows for consistent and reproducible glycan profiling across different instruments and laboratories. lcms.cz While these ladders are typically produced by the partial hydrolysis of dextran, a large glucose polymer, maltoheptaose has also been used as a starting material to generate a carbohydrate ladder for specific analytical purposes. scientificlabs.co.uk

In one documented application, the partial hydrolysis of maltoheptaose was employed to prepare a dextran ladder. scientificlabs.co.uk This ladder of smaller oligosaccharides was then used in a study to evaluate the cationic labeling of carbohydrates for analysis. scientificlabs.co.uk This specific use highlights the versatility of maltoheptaose not only as a single reference point but also as a precursor for creating a series of standards necessary for advanced analytical methodologies.

Calibration in Mass Spectrometry for Oligosaccharide Analysis

Maltoheptaose is a critical reference standard in the field of mass spectrometry (MS) for the structural analysis and quantification of oligosaccharides. The complexity and isomeric diversity of carbohydrates present a significant analytical challenge, making reliable calibration essential for accurate mass determination and structural elucidation.

In mass spectrometry-based glycan analysis, maltoheptaose and other maltooligosaccharides are used to create calibration curves for quantifying related compounds in complex mixtures. For instance, a single quadrupole liquid chromatography-mass spectrometry (LC/MS) system can be calibrated using a standard mixture of maltooligosaccharides, including maltoheptaose, to achieve highly sensitive analysis at sub-nanogram levels lcms.cz. This is a significant improvement over less sensitive detectors like refractive index (RID) or evaporative light scattering detectors (ELSD) lcms.cz.

Furthermore, derivatized forms of maltoheptaose are employed to study fragmentation patterns, which is fundamental to detailed structural analysis by tandem mass spectrometry (MS/MS). Permethylated maltoheptaose has been used to investigate the effect of electron energy on the fragmentation of metal-adducted molecular ions nih.gov. Understanding these fragmentation patterns, such as the generation of specific Y-type, B-type, Z-type, and C-type ions, is crucial for determining the sequence and linkage of monosaccharide units within an unknown oligosaccharide nih.govresearchgate.net. By comparing the fragmentation of a sample to that of a known standard like permethylated maltoheptaose, researchers can confidently identify structural features nih.govresearchgate.net.

The table below summarizes the application of maltoheptaose in generating a calibration curve for oligosaccharide analysis.

| Compound | Concentration Range (mg/L) | Coefficient of Determination (r²) |

| Maltose | 0.05-10 | 0.999 |

| Maltotriose (B133400) | 0.01-10 | 0.999 |

| Maltotetraose (B33255) | 0.01-50 | 0.995 |

| Maltopentaose (B1148383) | 0.01-50 | 0.997 |

| Maltohexaose | 0.05-50 | 0.997 |

| Maltoheptaose | 0.05-100 | 0.997 |

| This table is based on data for generating calibration curves for maltooligosaccharides using a single quadrupole LC/MS system, demonstrating excellent linearity. lcms.cz |

Glycomics and Food Science Research (Focus on Methodologies and Fundamental Findings)

Enzymatic fingerprinting is a powerful methodology used to characterize the complex structure of polysaccharides. This technique involves the use of specific enzymes to break down large polysaccharide molecules into smaller, more easily analyzable oligosaccharide fragments. The resulting pattern of these fragments, or "fingerprint," provides detailed information about the original structure of the polysaccharide, including its linkage types and branching patterns.

In the context of isomalto/malto-polysaccharides (IMMPs), which are complex glucose polymers with α-(1→4), α-(1→6), and α-(1→4,6) linkages, enzymatic fingerprinting is a key analytical tool nih.govresearchgate.net. The method utilizes a suite of glucanohydrolases and amylases, which are applied sequentially or simultaneously to specifically degrade the IMMP structure nih.govresearchgate.net. The resulting digests, containing a mixture of smaller oligosaccharides, are then analyzed by techniques such as High-Performance Anion-Exchange Chromatography (HPAEC) and High-Performance Size-Exclusion Chromatography (HPSEC) to determine the chain length distribution of the fragments nih.govresearchgate.net.

This approach has yielded fundamental findings regarding the structure of IMMPs produced by the modification of starch with 4,6-α-glucanotransferase (GTFB) enzymes. For example, enzymatic fingerprinting revealed that the presence of amylose in the initial starch substrate leads to the formation of long, linear α-(1→6) linked glycosidic chains in the final IMMP product nih.govresearchgate.net. This technique provides a more gentle and specific alternative to acid-catalyzed depolymerization, ensuring that the resulting oligosaccharide fragments are stable and directly representative of the parent polysaccharide's structure researchgate.net.

Key Enzymes and Their Roles in Fingerprinting IMMPs

| Enzyme | Action | Structural Information Revealed |

| 4,6-α-glucanotransferase (GTFB) | Modifies starch by creating α-(1→6) linkages | Introduces new branching points and linear chains |

| Amylases / Glucanohydrolases | Cleave specific glycosidic linkages | Degrade IMMPs into smaller, characteristic fragments |

| Isoamylase | Debranching enzyme | Reveals the structure of linear chains within the polymer |

| This table outlines the roles of different enzymes used in the fingerprinting process to elucidate the structure of complex isomalto/malto-polysaccharides. nih.gov |

For herbs like Angelica radix (Danggui), carbohydrates, including polysaccharides and oligosaccharides, are major bioactive components with demonstrated immune-regulatory and anti-oxidant effects nih.gov. Therefore, a holistic quality evaluation must include a detailed analysis of these glycans. Integrated approaches combining glycomics with metabolomics are now being used to comprehensively compare different species or batches of Angelica, such as Angelica sinensis and Angelica acutiloba nih.govresearchgate.net.

Analytical Techniques in TCM Glycomics for Angelica Species

| Analytical Technique | Target Carbohydrates | Purpose |

| HPLC-ELSD | Non-reducing monosaccharides and oligosaccharides | Quantification and profiling of smaller carbohydrates |

| LC-MS (TQ/MS, QTOF/MS) | Polysaccharide hydrolysates, oligosaccharides | Qualitative and quantitative characterization |

| HPGPC | Polysaccharides | Determination of molecular weight distribution |

| This table summarizes the key analytical methods used in the glycomic evaluation of Traditional Chinese Medicines like Angelica species. nih.gov |

Future Directions and Research Challenges for Maltoheptaose Hydrate 90

Enhancing Enzymatic Synthesis Efficiency and Purity for Industrial and Research Scale-Up

The industrial and research-scale production of high-purity maltoheptaose (B131047) primarily relies on enzymatic synthesis. However, enhancing the efficiency and purity of these processes remains a critical challenge. Current methods often involve the hydrolysis of starch or cyclodextrins by specific enzymes, but these reactions can yield a mixture of maltooligosaccharides of varying lengths, necessitating complex purification steps. nih.govresearchgate.net

Future research is directed towards several key strategies to improve synthesis and purification:

Novel Enzyme Discovery and Engineering: Screening for and engineering enzymes with higher specificity for producing maltoheptaose will be crucial. This includes enzymes from extremophiles that can withstand harsh industrial processing conditions. nih.gov

Process Optimization: Fine-tuning reaction conditions such as temperature, pH, and substrate concentration can significantly improve yield and purity. researchgate.net The sequential addition of different enzymes in a one-pot synthesis is another promising approach to drive the reaction towards the desired product. moleculardepot.com

Advanced Purification Techniques: Developing more efficient and scalable purification methods beyond traditional chromatography is essential. Techniques such as membrane filtration and precipitation could be optimized for maltoheptaose isolation. researchgate.netmdpi.com

A comparative overview of current and potential future enzymatic production strategies is presented below:

| Strategy | Current Approach | Future Direction | Anticipated Benefit |

| Enzyme Source | Primarily from mesophilic organisms like Bacillus subtilis. researchgate.net | Exploration of extremophilic microorganisms for novel, robust enzymes. nih.gov | Increased enzyme stability and activity under industrial conditions. |

| Reaction Design | Single-enzyme batch reactions. | Multi-enzyme cascades and continuous flow reactors. fz-juelich.de | Higher conversion rates and reduced byproduct formation. |

| Purification | Multi-step chromatographic methods. researchgate.net | Integrated membrane separation and selective precipitation techniques. researchgate.net | Reduced production costs and improved scalability. |

Advanced Structural Elucidation of Maltoheptaose in Complex Biological Matrices